molecular formula C18H13F3N2O2 B2450487 2-(5-(p-tolyl)isoxazol-3-yl)-N-(2,3,4-trifluorophenyl)acetamide CAS No. 946261-85-4

2-(5-(p-tolyl)isoxazol-3-yl)-N-(2,3,4-trifluorophenyl)acetamide

Cat. No. B2450487
CAS RN: 946261-85-4
M. Wt: 346.309
InChI Key: KNHMHGVDPJNRLV-UHFFFAOYSA-N
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Description

2-(5-(p-tolyl)isoxazol-3-yl)-N-(2,3,4-trifluorophenyl)acetamide, also known as TTA-A2, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. TTA-A2 belongs to the class of isoxazole derivatives and has been studied for its pharmacological properties, specifically its mechanism of action and its physiological effects on the body.

Scientific Research Applications

Corrosion Inhibitors

Research has shown that derivatives of acetamide, particularly those involving isoxazole structures, have been synthesized and evaluated for their corrosion inhibition properties. These compounds were tested in acidic and mineral oil mediums, demonstrating promising inhibition efficiencies. Such studies suggest that similar compounds, including 2-(5-(p-tolyl)isoxazol-3-yl)-N-(2,3,4-trifluorophenyl)acetamide, could potentially serve as effective corrosion inhibitors in various industrial applications (Yıldırım & Cetin, 2008).

Antimicrobial and Anti-inflammatory Activities

Isoxazolyl derivatives have been synthesized and their biological activities explored, revealing antimicrobial, anti-inflammatory, and analgesic properties. These findings indicate that compounds with isoxazole moieties, including the compound , could be of interest in the development of new pharmaceutical agents with potential therapeutic applications (Rajanarendar et al., 2012).

Antitumor Activities

Novel isoxazole compounds have been synthesized and shown to exhibit antitumor activities. This suggests that this compound could also be explored for its potential antitumor effects, contributing to the development of new cancer treatments (Qi Hao-fei, 2011).

Coordination Complexes and Antioxidant Activity

Studies on coordination complexes involving pyrazole-acetamide derivatives have been conducted, revealing insights into the self-assembly processes influenced by hydrogen bonding and the antioxidant activities of these compounds. This research area could be relevant for exploring the chemical behavior and potential antioxidant applications of this compound (Chkirate et al., 2019).

properties

IUPAC Name

2-[5-(4-methylphenyl)-1,2-oxazol-3-yl]-N-(2,3,4-trifluorophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13F3N2O2/c1-10-2-4-11(5-3-10)15-8-12(23-25-15)9-16(24)22-14-7-6-13(19)17(20)18(14)21/h2-8H,9H2,1H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNHMHGVDPJNRLV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=CC(=NO2)CC(=O)NC3=C(C(=C(C=C3)F)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13F3N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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